molecular formula C23H23N3O3S B11023964 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11023964
M. Wt: 421.5 g/mol
InChI Key: ASQCMXNTAXWWIP-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features both thiazole and indole moieties. These structural components are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of the dimethoxyphenyl group further enhances its potential for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the thiazole and indole intermediates. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-bromoethylamine to introduce the indole moiety, followed by acetylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety can bind to DNA and proteins, affecting cellular processes. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)-1,3-thiazole: Shares the thiazole ring but lacks the indole moiety.

    N-(2-(1H-indol-1-yl)ethyl)acetamide: Contains the indole moiety but lacks the thiazole ring.

Uniqueness

The uniqueness of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide lies in its combined structural features, which provide a synergistic effect, enhancing its biological activity and making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2-indol-1-ylethyl)acetamide

InChI

InChI=1S/C23H23N3O3S/c1-28-20-8-7-17(13-21(20)29-2)23-25-18(15-30-23)14-22(27)24-10-12-26-11-9-16-5-3-4-6-19(16)26/h3-9,11,13,15H,10,12,14H2,1-2H3,(H,24,27)

InChI Key

ASQCMXNTAXWWIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=CC=CC=C43)OC

Origin of Product

United States

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